1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene
Overview
Description
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 1-Bromo-3-chloro-5-(2,2-difluoroethoxy)benzene, has been used as a starting material in organometallic synthesis. It is selectively prepared and used in reactions with phenylmagnesium, phenyllithium, and phenylcopper intermediates for various synthetic applications (Porwisiak & Schlosser, 1996).
Halogenation in Organic Synthesis
The compound has been used in the study of halogenation reactions in organic synthesis. For example, ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, a process relevant for creating mixed halogenated compounds, have utilized similar bromo and chloro compounds (Bovonsombat & Mcnelis, 1993).
Aryne Chemistry
In the field of aryne chemistry, derivatives of this compound have been utilized to generate 1,2-dehydro-3-(trifluoromethoxy)benzene and similar arynes. These arynes can undergo [4+2] cycloadditions and further transformations, important for the synthesis of naphthalenes and related compounds (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structures. For instance, crystal structures of compounds like 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue have been analyzed, providing insights into molecular geometries and interactions (Jotani et al., 2019).
properties
IUPAC Name |
1-bromo-3-chloro-5-(2,2-difluoroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLXCTDUFCKTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.